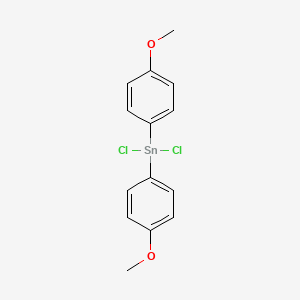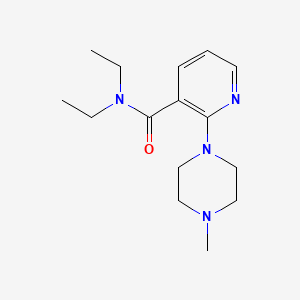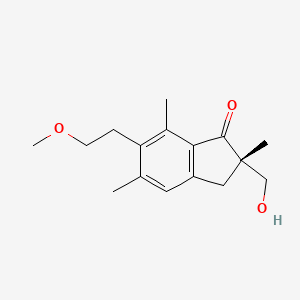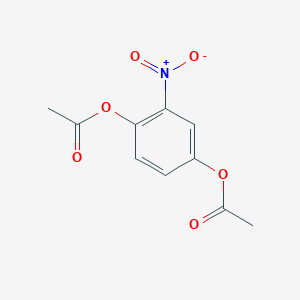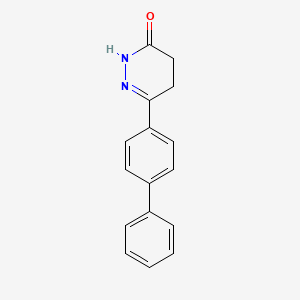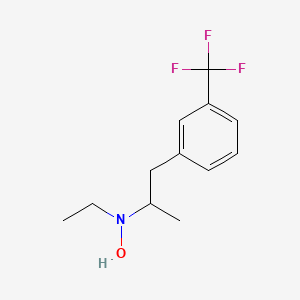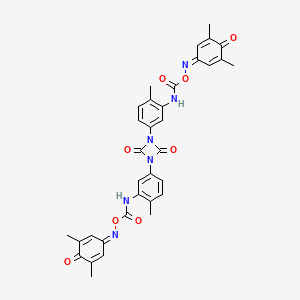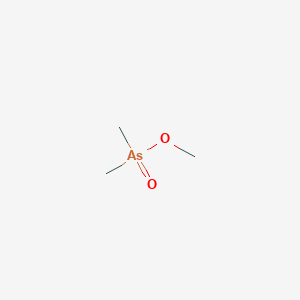
Methyl dimethylarsinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl dimethylarsinate is an organoarsenic compound that is part of the broader category of arsenic species. It is a product of the biotransformation pathway that forms dimethylarsinate from inorganic arsenite and arsenate . This compound is significant due to its presence in various environmental and biological systems, often resulting from the methylation of arsenic compounds by microorganisms .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl dimethylarsinate can be synthesized through the methylation of arsenite using S-adenosyl-L-methionine as a methyl donor. The reaction involves the enzyme arsenite methyltransferase, which catalyzes the transfer of methyl groups to arsenite, forming methylarsonate and subsequently dimethylarsinate .
Industrial Production Methods: Industrial production of this compound typically involves chemical synthesis methods that optimize the reaction conditions for higher yields. These methods often employ liquid chromatography with an anion exchange column and a nitrate/phosphate mobile phase coupled with inductively coupled plasma-tandem mass spectrometry to analyze and purify the compound .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl dimethylarsinate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Reduction: The compound can be reduced under specific conditions, although detailed reduction pathways are less commonly studied.
Substitution: Substitution reactions can occur with halogens or other nucleophiles, leading to the formation of different organoarsenic compounds.
Major Products: The major products formed from these reactions include various methylated arsenic species, such as monomethyl arsonous acid and dimethyl arsenic acid .
Applications De Recherche Scientifique
Methyl dimethylarsinate has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and studies involving arsenic compounds.
Medicine: Research is ongoing to understand its potential effects on human health, particularly in relation to arsenic toxicity and its metabolic pathways.
Mécanisme D'action
The mechanism of action of methyl dimethylarsinate involves its interaction with various molecular targets and pathways. The compound is known to be metabolized by arsenite methyltransferase, which facilitates its methylation and subsequent transformation into less toxic forms . This process is crucial for the detoxification of arsenic in biological systems.
Comparaison Avec Des Composés Similaires
- Monomethyl arsonous acid (MMA III)
- Dimethyl arsenic acid (DMA V)
- Trimethyl arsenic acid (TMA)
Comparison: Methyl dimethylarsinate is unique due to its specific methylation pattern and its role in the biotransformation of arsenic. Compared to monomethyl arsonous acid and dimethyl arsenic acid, it is a more advanced methylation product, indicating a higher degree of detoxification. Trimethyl arsenic acid, on the other hand, represents an even further methylated and less toxic form .
Propriétés
Numéro CAS |
53106-49-3 |
|---|---|
Formule moléculaire |
C3H9AsO2 |
Poids moléculaire |
152.02 g/mol |
Nom IUPAC |
dimethylarsoryloxymethane |
InChI |
InChI=1S/C3H9AsO2/c1-4(2,5)6-3/h1-3H3 |
Clé InChI |
BORJNLRXLBVCPO-UHFFFAOYSA-N |
SMILES canonique |
CO[As](=O)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


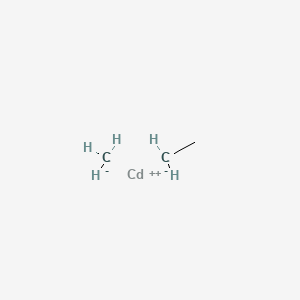


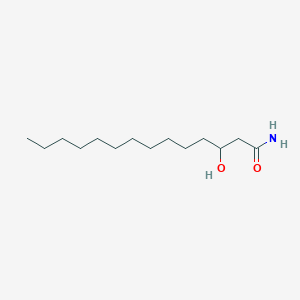
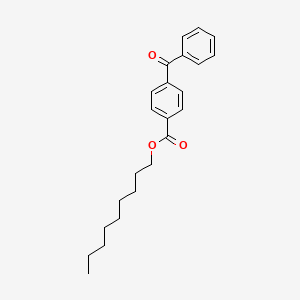
![4-{[3-(4-Methoxyphenyl)acryloyl]amino}benzoic acid](/img/structure/B14644282.png)
